molecular formula C20H30ClNO5 B4001390 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4001390
M. Wt: 399.9 g/mol
InChI Key: MADYCKMBWVGHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a 3-(2-tert-butyl-4-chlorophenoxy)propyl group, and it is often associated with oxalic acid as a salt form.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperidine oxalate” could include further studies on its synthesis, reactions, and potential applications. This could involve exploring its potential uses in various fields such as medicine, materials science, or environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the 2-tert-butyl-4-chlorophenol precursor. This precursor is then reacted with 3-chloropropylamine to form the intermediate 3-(2-tert-butyl-4-chlorophenoxy)propylamine. Finally, this intermediate is cyclized with piperidine under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-[3-(2-tert-butyl-4-methylphenoxy)propyl]piperidine: Similar structure but with a methyl group instead of a chlorine atom.

    1-[3-(2-tert-butyl-4-fluorophenoxy)propyl]piperidine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The tert-butyl group also contributes to its steric properties, affecting how it interacts with other molecules.

Properties

IUPAC Name

1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.C2H2O4/c1-18(2,3)16-14-15(19)8-9-17(16)21-13-7-12-20-10-5-4-6-11-20;3-1(4)2(5)6/h8-9,14H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYCKMBWVGHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid
Reactant of Route 2
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid
Reactant of Route 3
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.